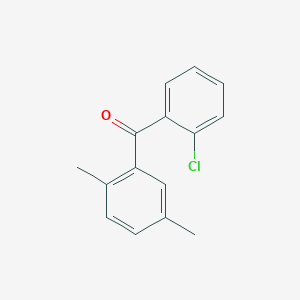![molecular formula C26H19ClFN3OS3 B2570722 5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422306-19-2](/img/structure/B2570722.png)
5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C26H19ClFN3OS3 and its molecular weight is 540.09. The purity is usually 95%.
BenchChem offers high-quality 5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antinociceptive and Anti-inflammatory Applications
The compound of interest, due to its structural similarity with thiazolopyrimidine derivatives, has been investigated for potential antinociceptive and anti-inflammatory activities. Research has demonstrated that certain thiazolopyrimidine derivatives exhibit significant antinociceptive and anti-inflammatory effects. These activities were evaluated using methods like the tail-flick technique for antinociceptive activity and the carrageenan-induced paw edema test for anti-inflammatory activity. The findings suggest that these compounds could have therapeutic potential in managing pain and inflammation without significant ulcerogenic effects, making them promising candidates for further drug development (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antimicrobial and Antifungal Properties
Another significant application of thiazolopyrimidine derivatives, including compounds structurally related to the compound , is their antimicrobial and antifungal properties. Studies have synthesized and evaluated various derivatives for their potential as antibacterial and antifungal agents. The synthesized compounds showed promising activity against a range of bacterial and fungal strains, highlighting their potential in the development of new antimicrobial and antifungal therapies (Azab, Youssef, & El-Bordany, 2013).
Anticancer Activity
Research into thiazolopyrimidine derivatives has also explored their potential anticancer activities. Certain derivatives have been synthesized and evaluated for their efficacy in inhibiting the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer. These studies suggest that thiazolopyrimidine derivatives could serve as a basis for developing new anticancer agents with moderate to excellent growth inhibition capabilities (Holla, Rao, Sarojini, & Akberali, 2004).
Antibacterial and Antifungal Activity of Novel Derivatives
Further studies have focused on the synthesis of new benzothiazole pyrimidine derivatives, including those related to the compound of interest, demonstrating significant in vitro antibacterial and antifungal activities. These activities surpass those of standard drugs, indicating the potential of these novel derivatives in treating infections (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN3OS3/c1-2-16-7-11-19(12-8-16)30-23-22(35-26(30)33)24(32)31(20-13-9-18(28)10-14-20)25(29-23)34-15-17-5-3-4-6-21(17)27/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZPBCFTCZLRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

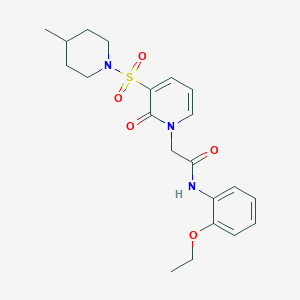
![2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B2570640.png)
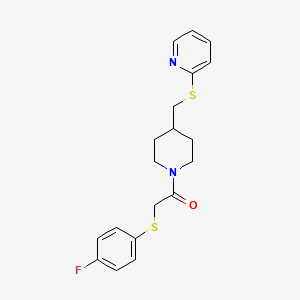
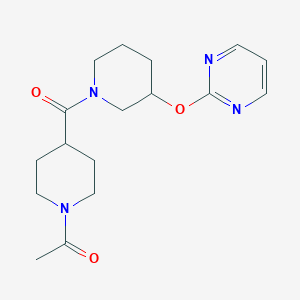
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2570648.png)
![spiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-one](/img/structure/B2570649.png)
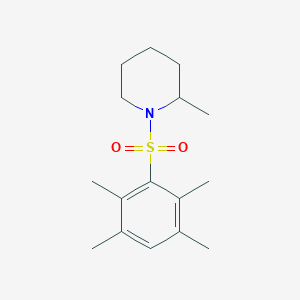
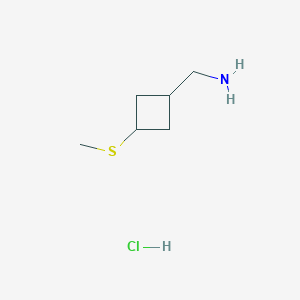
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2570654.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2570658.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570659.png)
